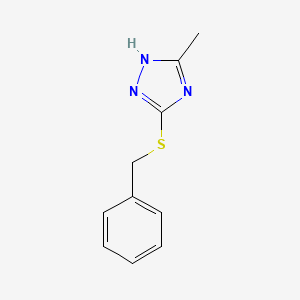

3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of paramount importance in the field of medicinal chemistry and materials science. Compounds incorporating the 1,2,4-triazole scaffold have been shown to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govmdpi.com The prevalence of this scaffold in a number of approved pharmaceutical agents underscores its significance.

The chemical versatility of the 1,2,4-triazole ring, which allows for substitution at various positions, enables the synthesis of large libraries of derivatives with diverse functionalities. This adaptability makes the 1,2,4-triazole scaffold a valuable building block in the design and synthesis of novel compounds with tailored properties.

Academic Rationale for the Investigation of 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole

The academic interest in this compound is primarily driven by the potential for this compound to exhibit significant biological activity, particularly in the area of antimicrobial research. A study by Klimesová et al. (2004) investigated a series of 3-benzylsulfanyl derivatives of 1,2,4-triazole for their antimycobacterial activity. nih.gov The research into this class of compounds is predicated on the hypothesis that the combination of the 1,2,4-triazole nucleus with a benzylsulfanyl group can lead to molecules with potent effects against various strains of mycobacteria.

The rationale for investigating this specific compound, with a methyl group at the 5-position, is to further elucidate the structure-activity relationships within this class of derivatives. By systematically modifying the substituents on the triazole ring, researchers can gain insights into the molecular features that are crucial for biological efficacy.

Overview of Research Methodologies and Thematic Scope

The study of this compound and related compounds typically involves a multi-faceted approach that encompasses chemical synthesis, structural characterization, and biological evaluation.

Synthesis: The most common synthetic route to 3-(benzylsulfanyl)-1,2,4-triazole derivatives involves the alkylation of a corresponding 1,2,4-triazole-3-thiol precursor with a suitable benzyl (B1604629) halide. nih.gov This reaction is a versatile method for introducing the benzylsulfanyl group onto the triazole scaffold.

Structural Characterization: Following synthesis, the confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to determine the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: This technique helps to identify the functional groups present in the compound.

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the molecule.

X-ray Crystallography: In cases where suitable single crystals can be obtained, X-ray crystallography provides a definitive three-dimensional structure of the molecule. nih.govresearchgate.net

Biological Evaluation: The primary thematic scope of research into this compound and its analogues is the assessment of their biological activity. This typically involves in vitro screening against various microbial strains to determine their minimum inhibitory concentrations (MICs). nih.gov

While specific experimental data for this compound is not extensively detailed in the available literature, the following tables provide illustrative data for closely related compounds, which can be considered indicative of the expected values for the target molecule.

Table 1: Illustrative Spectroscopic Data for a Related 3-(benzylthio)-1,2,4-triazole Derivative

| Spectroscopic Technique | Observed Data for a Related Compound |

| ¹H NMR (CDCl₃, δ ppm) | 8.13 (d, 2H), 7.65-7.59 (m, 2H), 7.53-7.39 (m, 5H), 7.39-7.28 (m, 3H), 7.24-7.18 (m, 1H), 5.45 (s, 2H) researchgate.net |

| ¹³C NMR (CDCl₃, δ ppm) | 160.5, 156.1, 135.8, 134.9, 130.2, 129.5, 128.80, 128.78, 128.6, 127.9, 127.70, 127.66, 126.7, 52.6 researchgate.net |

| Mass Spec. (EI, m/z) | 347 researchgate.net |

Data for 1-Benzyl-5-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole

Table 2: Illustrative Crystallographic Data for a Related 3-benzylsulfanyl-1,2,4-triazole Derivative

| Crystal Data Parameter | Value for a Related Compound |

| Molecular Formula | C₁₈H₁₇N₇S nih.gov |

| Molecular Weight | 363.45 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Not explicitly stated in abstract |

| a (Å) | 8.0487 (15) nih.gov |

| b (Å) | 5.4689 (10) nih.gov |

| c (Å) | 38.721 (7) nih.gov |

| V (ų) | 1704.4 (5) nih.gov |

| Z | 4 nih.gov |

Data for 3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanyl-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-11-10(13-12-8)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCBPXYGXVXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875920 | |

| Record name | 2-Thiobenzyl-5-Me-1,3,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies for 3 Benzylsulfanyl 5 Methyl 4h 1,2,4 Triazole

Retrosynthetic Analysis and Strategic Precursor Design for the Compound

A logical retrosynthetic analysis of 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole suggests that the primary disconnection can be made at the sulfur-carbon bond of the benzylsulfanyl group. This leads to the key intermediate, 5-methyl-4H-1,2,4-triazole-3-thiol, and a suitable benzylating agent such as benzyl (B1604629) bromide. The triazole-thiol precursor can be further disconnected through the cyclization of a thiosemicarbazide (B42300) derivative, which in turn can be synthesized from commercially available starting materials.

The strategic design of precursors is crucial for an efficient synthesis. Key precursors for the formation of the 1,2,4-triazole (B32235) core include acylhydrazides (or thiohydrazides) and a source of a one-carbon unit, or alternatively, thiosemicarbazides which can undergo cyclization under various conditions. For the target molecule, an acetyl group precursor is required for the 5-methyl substituent.

Exploration of Diverse Synthetic Routes to the 1,2,4-Triazole Core

The synthesis of the 1,2,4-triazole core is a well-established area of heterocyclic chemistry, with several methods available.

Conventional Multistep Synthesis Approaches

Conventional methods for the synthesis of 1,2,4-triazoles often involve a multistep sequence. A common approach begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an acylthiosemicarbazide. This intermediate can then be cyclized under basic conditions to yield the desired 4H-1,2,4-triazole-3-thiol.

For the synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol, acetic hydrazide would be reacted with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, followed by treatment with hydrazine. Alternatively, the reaction of acetyl chloride with thiosemicarbazide would yield an acylthiosemicarbazide, which upon cyclization, would furnish the desired triazole thiol. The final step involves the S-alkylation of the thiol with benzyl bromide in the presence of a base to introduce the benzylsulfanyl group. A similar reaction has been reported for the synthesis of 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4-amino-4H-1,2,4-triazole, where the corresponding triazole-thiol was treated with benzyl bromide in the presence of 50% NaOH to afford the product in 82% yield nih.gov.

One-Pot Reaction Strategies for this compound

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the synthesis of substituted 1,2,4-triazoles, one-pot methods have been developed that combine the formation of the acylthiosemicarbazide and its subsequent cyclization in a single reaction vessel. For instance, a carboxylic acid, thiosemicarbazide, and a condensing agent can be reacted together under appropriate conditions to directly yield the 1,2,4-triazole-3-thiol. Subsequent in-situ S-alkylation with benzyl bromide would complete the synthesis of the target molecule in a single pot. One-pot syntheses of 1,3,5-trisubstituted 1,2,4-triazoles have been reported using amidines, carboxylic acids, and hydrazines as starting materials nih.gov.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 1,2,4-triazole derivatives has been shown to be significantly enhanced by microwave irradiation nih.govrsc.org. The cyclization of acylthiosemicarbazides to form the triazole ring can often be achieved in minutes under microwave heating, compared to several hours required for conventional heating methods nih.gov. Similarly, the S-alkylation step can also be expedited using microwave energy. This methodology offers a greener and more efficient alternative to traditional synthetic approaches. For example, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw a reduction in reaction time from 27 hours to just 30 minutes with an impressive yield of 96% under microwave irradiation nih.gov.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours to 27 hours | 1 to 30 minutes | nih.gov |

| Yield | Moderate to good | Good to excellent (up to 96%) | nih.gov |

| Conditions | Often requires high temperatures and prolonged heating | Rapid heating, often at lower bulk temperatures | nih.govrsc.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry Applications for Triazole Synthesis

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the hallmark reaction for the synthesis of 1,2,3-triazoles, its principles of click chemistry have inspired the development of efficient reactions for other heterocycles nih.govnih.gov. For the synthesis of 1,2,4-triazoles, copper-catalyzed methods have also been developed. For example, a copper-catalyzed one-pot method for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles has been reported nih.govfrontiersin.org. Although not a direct CuAAC reaction, these methods leverage the catalytic activity of copper to facilitate the formation of the triazole ring with high efficiency. The CuAAC reaction itself is a powerful tool for creating complex molecules containing a 1,2,3-triazole core, and its high functional group tolerance and mild reaction conditions are desirable attributes in modern synthetic chemistry nih.govresearchgate.netyoutube.com.

Optimization of Reaction Conditions and Yields for the Compound's Synthesis

The optimization of reaction conditions is a critical step in developing a robust and scalable synthesis. Key parameters that can be optimized include the choice of solvent, base, temperature, and reaction time.

For the S-alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol with benzyl bromide, a variety of bases such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine can be screened. The choice of solvent can also significantly impact the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile often being effective. Temperature is another important factor to consider; while some alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

A systematic approach to optimization, such as a design of experiments (DoE), can be employed to efficiently identify the optimal set of conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and to quantify the yield of the desired product.

Table 2: Hypothetical Optimization of S-Alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | Reflux | 6 | 75 |

| 2 | NaOH | Ethanol (B145695) | Room Temperature | 12 | 68 |

| 3 | Et₃N | DMF | 60 | 4 | 82 |

| 4 | K₂CO₃ | DMF | 80 | 2 | 91 |

| 5 | NaOH | Acetonitrile | Reflux | 5 | 85 |

This table is illustrative and based on general principles of S-alkylation reactions of heterocyclic thiols.

Mechanistic Investigations of the Formation Pathways of this compound

The formation of this compound typically proceeds through a two-step synthetic sequence: the formation of the 5-methyl-4H-1,2,4-triazole-3-thiol precursor followed by its S-benzylation.

Formation of the 5-methyl-4H-1,2,4-triazole-3-thiol Ring:

The synthesis of the triazole-thiol core generally involves the cyclization of a thiosemicarbazide derivative. A common method is the reaction of thiosemicarbazide with acetic acid, which provides the acetyl group for the 5-methyl substituent. The reaction is typically heated, leading to the formation of an acylthiosemicarbazide intermediate.

The mechanism of the subsequent cyclization in an alkaline medium, such as aqueous sodium hydroxide, is believed to proceed as follows:

Deprotonation: The base removes a proton from the acylthiosemicarbazide, generating a nucleophilic anion.

Intramolecular Cyclization: The anionic nitrogen or sulfur atom attacks the carbonyl carbon of the acetyl group, leading to the formation of a five-membered ring intermediate.

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic 1,2,4-triazole ring. The thione tautomer is in equilibrium with the thiol form, with the thiol form being reactive in the subsequent S-alkylation step.

Mechanism of S-benzylation:

The final step in the synthesis is the S-alkylation of the 5-methyl-4H-1,2,4-triazole-3-thiol with a benzyl halide (e.g., benzyl chloride or benzyl bromide). This reaction is a classic nucleophilic substitution (SN2) reaction.

The mechanism involves:

Thiolate Formation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the thiol group of the triazole is deprotonated to form a highly nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This attack displaces the halide ion in a concerted step.

This reaction is generally efficient and leads to the formation of the desired this compound. The regioselectivity of the alkylation on the sulfur atom is high due to the greater nucleophilicity of the thiolate anion compared to the nitrogen atoms in the triazole ring under these conditions.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. While specific green synthetic routes for this exact compound are not extensively documented, general green strategies for the synthesis of 1,2,4-triazole derivatives can be applied.

Alternative Solvents and Reaction Conditions:

Traditional syntheses often utilize volatile organic solvents. Green alternatives focus on the use of more environmentally benign solvents such as water, ethanol, or polyethylene glycol (PEG). Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Catalysis:

The use of catalysts can improve the efficiency and selectivity of the synthesis, reducing the need for stoichiometric reagents and minimizing waste. For the S-alkylation step, phase-transfer catalysis (PTC) presents a green and efficient alternative. PTC can enhance reaction rates, allow for the use of less hazardous solvents (e.g., water or dioxane), and enable reactions to occur at lower temperatures. ekb.egnih.gov Tetrabutylammonium bromide is an example of a phase-transfer catalyst that can be employed for the S-alkylation of triazole-thiols. ekb.eg

Atom Economy:

Renewable Feedstocks:

While not yet widely implemented for this specific synthesis, future research could explore the use of bio-based starting materials to further enhance the green credentials of the process.

The following table summarizes a comparison of conventional and potential green synthetic approaches:

| Parameter | Conventional Method | Potential Green Alternative |

| Solvent | Volatile organic solvents (e.g., DMF, toluene) | Water, Ethanol, Polyethylene Glycol (PEG) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Catalysis | Stoichiometric base (e.g., NaOH, K2CO3) | Phase-transfer catalysis (e.g., TBAB) |

| Process | Step-wise with isolation of intermediates | One-pot synthesis |

| Waste | Higher amounts of solvent and by-product waste | Reduced waste through higher efficiency and atom economy |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Comprehensive Spectroscopic and Structural Elucidation of 3 Benzylsulfanyl 5 Methyl 4h 1,2,4 Triazole

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole is not available in the searched literature. A typical analysis would involve the following:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

An analysis would identify signals corresponding to the methyl protons (expected as a singlet), the methylene (B1212753) protons of the benzylsulfanyl group (a singlet), and the aromatic protons of the phenyl ring (multiplets). The NH proton of the triazole ring would also be expected, though its chemical shift could be broad and variable.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the two unique carbons of the triazole ring, and the carbons of the phenyl group.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments would be used to confirm the structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, primarily within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms (e.g., CH₃, CH₂, and aromatic C-H).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the benzyl (B1604629) group, the sulfur atom, and the triazole ring, as well as the position of the methyl group.

Vibrational Spectroscopy

Experimental vibrational spectra for this compound were not found.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the triazole ring (typically broad, >3100 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (~3000-3100 cm⁻¹ and ~2850-3000 cm⁻¹, respectively), C=N and N=N stretching from the triazole ring (in the 1400-1650 cm⁻¹ region), and C-S stretching vibrations (typically weaker, in the 600-800 cm⁻¹ range).

Raman Spectroscopy

A Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl group, would be expected to produce a strong signal. C-S and S-S bonds, if present as disulfide impurities, often give rise to distinct Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact molecular formula of this compound. Unlike low-resolution MS, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental composition. For the target compound (C₁₀H₁₁N₃S), the expected theoretical monoisotopic mass would be calculated and compared to the experimental value. A close match, typically within a few parts per million (ppm), would unequivocally confirm the molecular formula.

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are conducted to elucidate the structure of a molecule by analyzing its fragmentation patterns. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. Based on the known fragmentation of related benzylsulfanyl-triazole compounds, several characteristic pathways would be anticipated researchgate.netzsmu.edu.ua:

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the C-S bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragment for compounds containing a benzyl group.

Thio-benzyl Cleavage: Another expected fragmentation is the cleavage of the S-CH₂ bond, which would result in the formation of a tropylium (B1234903) ion, also at m/z 91, and a 5-methyl-4H-1,2,4-triazole-3-thiol radical cation.

Triazole Ring Fragmentation: Subsequent fragmentation could involve the breakdown of the triazole ring itself, characterized by the loss of neutral molecules such as N₂, HCN, or CH₃CN.

The precise m/z values of these and other fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the benzylsulfanyl group to the 5-methyl-1,2,4-triazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, typically between 200 and 400 nm researchgate.netmdpi.com. These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic phenyl ring and the heterocyclic triazole system. The exact position of the absorption maxima (λ_max) and their molar absorptivity (ε) would be determined by dissolving the compound in a transparent solvent, such as ethanol (B145695) or acetonitrile, and recording the spectrum. These values are characteristic of the compound's chromophores.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Analysis

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous confirmation of the molecular structure, as well as insights into intermolecular interactions in the solid state.

Determination of Crystallographic Parameters and Space Group

To perform SCXRD, a suitable single crystal of the compound must first be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the fundamental parameters of the crystal lattice. For structurally related benzylsulfanyl triazole compounds, various crystal systems such as orthorhombic and monoclinic have been reported researchgate.netmdpi.com. The analysis would yield precise data for the unit cell dimensions (a, b, c, α, β, γ), the cell volume (V), the number of molecules in the unit cell (Z), and the crystal's space group, which describes its symmetry elements mdpi.comnih.gov.

| Parameter | Description | Expected Data |

| Crystal System | The class of the crystal's symmetry. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pca2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | Specific numerical values |

| α, β, γ (°) | The angles between the unit cell axes. | Specific numerical values |

| V (ų) | The volume of the unit cell. | A calculated numerical value |

| Z | The number of molecules per unit cell. | An integer value (e.g., 2, 4) |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The primary output of an SCXRD experiment is the precise coordinates of each atom in the crystal structure. From this data, it is possible to calculate exact bond lengths, bond angles, and torsion angles within the molecule. This information confirms the connectivity of the atoms and reveals the molecule's conformation. For this compound, the analysis would provide specific values for key parameters, including:

Bond Lengths: The distances between bonded atoms, such as the C-S, S-CH₂, C-N, and N-N bonds. These would be expected to fall within established ranges for similar chemical functionalities nih.gov.

Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom (e.g., C-S-CH₂, angles within the triazole and phenyl rings).

Torsion Angles: The dihedral angles that describe the rotation around bonds, such as the angle defining the orientation of the phenyl ring relative to the triazole ring.

Investigation of Intermolecular Interactions and Crystal Packing

A detailed crystallographic analysis of this compound is essential for a comprehensive understanding of its solid-state architecture. Such an investigation would reveal the intricate network of non-covalent interactions that govern the molecular packing in the crystal lattice. While a specific crystallographic study for this compound is not publicly available at the time of this writing, the intermolecular forces and packing motifs can be inferred by examining the structural data of closely related 1,2,4-triazole (B32235) derivatives. The key interactions anticipated to play a crucial role in the crystal structure of the title compound include hydrogen bonding and π-π stacking.

Hydrogen Bonding

In the solid state, 1,2,4-triazole rings are known to participate in hydrogen bonding, which significantly influences the crystal packing. For this compound, the most probable hydrogen bond would involve the N-H group of the triazole ring acting as a donor and one of the nitrogen atoms of an adjacent triazole ring serving as an acceptor. This type of N-H···N interaction is a common feature in the crystal structures of 4H-1,2,4-triazoles and often leads to the formation of infinite chains or more complex supramolecular assemblies.

For instance, in the crystal structure of 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, N—H···N hydrogen bonds link adjacent molecules into infinite zigzag chains. A similar pattern could be expected for this compound, where the methyl group would replace the amine group. The presence of the bulky benzylsulfanyl group might influence the steric environment around the triazole ring, potentially affecting the geometry of these chains.

A hypothetical data table for such interactions is presented below, based on typical bond lengths and angles observed in related structures.

Table 1: Potential Hydrogen Bond Geometry

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···N | ~0.86 | ~2.10 | ~2.95 | ~170 |

Note: This data is hypothetical and based on values typically observed in related 1,2,4-triazole structures.

π-π Stacking

The presence of the benzyl group in this compound introduces the possibility of π-π stacking interactions. These non-covalent interactions between aromatic rings are crucial in the stabilization of crystal structures. In the solid state, the phenyl rings of adjacent molecules could arrange in either a face-to-face or an offset (face-to-sheath) manner. The geometry of these interactions is characterized by the centroid-to-centroid distance between the rings and the slip angle.

In related structures, such as 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b] nih.govresearchgate.netthiadiazole, face-to-face π–π interactions have been observed. nih.gov While this is a different molecular system, it demonstrates the potential for such interactions when a benzylsulfanyl group is present. It is also plausible that the triazole ring itself could participate in π-π stacking, as observed in other triazole-containing compounds.

A hypothetical data table for potential π-π stacking interactions is provided below.

Table 2: Potential π-π Stacking Parameters

| Ring 1 | Ring 2 | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

|---|---|---|---|---|

| Phenyl | Phenyl | ~3.5 - 4.0 | ~3.3 - 3.8 | ~20 - 30 |

Note: This data is hypothetical and based on values typically observed in aromatic systems.

Computational and Theoretical Chemistry Studies of 3 Benzylsulfanyl 5 Methyl 4h 1,2,4 Triazole

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio Methods)

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. For derivatives of 1,2,4-triazole (B32235), methods like DFT, particularly with functionals such as B3LYP, are commonly employed to achieve a balance between computational cost and accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. For 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. The benzylsulfanyl group, with its flexible thioether linkage, can adopt various conformations relative to the triazole ring. Computational studies on similar structures, such as 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, have been performed to determine their stable conformations. mdpi.com For the title compound, the key dihedral angles defining the orientation of the benzyl (B1604629) and methyl groups with respect to the triazole ring would be of primary interest.

Below is an illustrative table of optimized geometric parameters, based on typical values for related 1,2,4-triazole structures.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-S | 1.78 |

| Bond Length | S-CH₂ | 1.85 |

| Bond Length | N-N (ring) | 1.38 |

| Bond Length | C=N (ring) | 1.32 |

| Bond Angle | C-S-CH₂ | 102.5 |

| Bond Angle | N-C-S (ring) | 125.0 |

| Dihedral Angle | N-C-S-C | -85.0 |

The electronic structure of a molecule dictates its chemical properties. Analysis of the electronic structure of this compound provides insights into the distribution of electrons and regions of high or low electron density.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the molecular surface. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For the title compound, the nitrogen atoms of the triazole ring and the sulfur atom are expected to be regions of negative potential, while the hydrogen atoms, particularly any N-H protons in the tautomeric form, would show positive potential.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on various 1,2,4-triazole derivatives consistently report on the energies of these orbitals. researchgate.netepstem.net

An illustrative table of FMO analysis data is presented below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, Fukui functions would likely indicate the nitrogen and sulfur atoms as primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which can indicate the strength of intramolecular interactions and delocalization of electrons. For the title compound, NBO analysis would reveal the nature of the bonds within the triazole ring and the interactions between the ring and its substituents.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectra for a molecule, which can then be compared with experimental data for validation of the calculated structure and properties. Theoretical calculations of vibrational frequencies (IR and Raman) are commonly performed for 1,2,4-triazole derivatives. nih.gov These calculations help in the assignment of the experimentally observed spectral bands to specific vibrational modes of the molecule.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. mdpi.comepstem.net UV-Vis spectra can also be predicted to understand the electronic transitions within the molecule.

An illustrative table of predicted vibrational frequencies is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3430 | N-H stretching |

| ν(C-H)arom | 3100 | 3095 | Aromatic C-H stretching |

| ν(C-H)aliph | 2980 | 2975 | Aliphatic C-H stretching |

| ν(C=N) | 1620 | 1615 | C=N stretching in triazole ring |

| ν(C-S) | 710 | 705 | C-S stretching |

Computation of NMR Chemical Shifts and Coupling Constants

Computational quantum chemistry is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, providing valuable information for structural elucidation. By employing methods such as Density Functional Theory (DFT), it is possible to calculate the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound with a high degree of accuracy. These theoretical calculations can aid in the assignment of experimental spectra and provide a more detailed understanding of the electronic environment of the nuclei.

The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the protons of the methyl group, the benzyl group (both methylene (B1212753) and aromatic protons), and the N-H proton of the triazole ring. Similarly, the ¹³C NMR spectrum would show signals for the methyl carbon, the methylene carbon of the benzyl group, the aromatic carbons of the phenyl ring, and the carbons of the triazole ring.

Discrepancies between calculated and experimental values can often be attributed to factors such as solvent effects, vibrational averaging, and intermolecular interactions, which may not be fully accounted for in the computational model. Nevertheless, the predicted spectra serve as an excellent starting point for spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific computational results for this exact compound are not readily available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 2.3 - 2.5 | 12 - 15 |

| Methylene (S-CH₂) | 4.2 - 4.5 | 35 - 40 |

| Phenyl (C₆H₅) | 7.2 - 7.4 | 127 - 130 |

| Triazole (C3) | - | 150 - 155 |

| Triazole (C5) | - | 158 - 162 |

| Triazole (N-H) | 13.0 - 14.0 | - |

Simulation of Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can simulate these vibrational spectra by calculating the harmonic vibrational frequencies. These theoretical spectra are invaluable for the assignment of experimental bands to specific molecular motions. nih.gov

The simulated spectra for this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. For instance, the N-H stretching vibration of the triazole ring is expected to appear in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N stretching vibrations of the triazole ring typically appear in the 1600-1650 cm⁻¹ region. researchgate.net

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to the specific internal coordinates (bond stretching, angle bending, etc.) that contribute most to that vibration. This detailed assignment allows for a comprehensive understanding of the molecule's vibrational properties.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Band Assignments for this compound (Note: The following data is illustrative and based on characteristic frequencies for the functional groups present.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| N-H stretch | 3100 - 3300 | Triazole ring |

| C-H stretch (aromatic) | 3000 - 3100 | Phenyl ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Methyl and Methylene groups |

| C=N stretch | 1600 - 1650 | Triazole ring |

| C=C stretch | 1450 - 1600 | Phenyl ring |

| C-N stretch | 1200 - 1350 | Triazole ring |

| C-S stretch | 600 - 800 | Benzylsulfanyl group |

Prediction of UV-Vis Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region. These absorptions are typically due to π → π* and n → π* electronic transitions within the aromatic triazole and phenyl rings. The specific wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities can be calculated to provide a theoretical spectrum that can be compared with experimental measurements. researchgate.net These calculations can help in understanding the electronic structure of the molecule and the nature of its electronic transitions. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound (Note: The following data is illustrative and based on typical values for similar aromatic and heterocyclic compounds.)

| Transition Type | Predicted λ_max Range (nm) |

| π → π | 200 - 280 |

| n → π | 280 - 350 |

Tautomerism and Prototropic Equilibria Studies

The 1,2,4-triazole ring system can exist in different tautomeric forms due to the migration of a proton. researchgate.net For this compound, the most relevant tautomeric equilibrium is between the 4H and 1H forms. Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers.

By calculating the electronic energies of the different tautomeric forms, it is possible to determine the most stable isomer and to estimate the equilibrium constant for the tautomeric interconversion. These calculations often include considerations for solvent effects, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. Theoretical studies on related 1,2,4-triazole-3-thiones have shown that the thione form is generally more stable than the thiol form in the gas phase. nih.gov Upon S-alkylation, as in the title compound, the thione-thiol tautomerism is no longer possible, but the prototropic tautomerism involving the N-H protons of the triazole ring remains. Quantum chemical calculations can predict that the 4H-tautomer is likely the most stable form for 3,5-disubstituted-4H-1,2,4-triazoles.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound. These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and the accessible conformations. nih.gov

A key aspect of the conformational dynamics of this molecule is the rotation around the C-S and S-CH₂ bonds of the benzylsulfanyl group. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations. The results of such simulations can reveal the preferred spatial arrangement of the benzyl and triazole moieties and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules. Studies on similar benzyl-substituted heterocyclic systems have shown that the rotational barriers can be determined and correlated with experimental observations. unibas.it

Chemical Reactivity and Derivatization Strategies of 3 Benzylsulfanyl 5 Methyl 4h 1,2,4 Triazole

Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring has a distinct electronic character that dictates its reactivity towards electrophiles and nucleophiles. The presence of three nitrogen atoms makes the ring electron-rich, yet the carbon atoms are considered π-deficient due to their attachment to the highly electronegative nitrogen atoms. chemicalbook.comnih.gov

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov In the case of 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole, which exists in tautomeric forms (predominantly the 1H and 4H forms), electrophilic attack, such as alkylation or acylation, would be directed to one of the ring nitrogens. The parent 1H-1,2,4-triazole is known to be readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can occur regioselectively at N1, demonstrating the susceptibility of the ring nitrogens to electrophiles. chemicalbook.com

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient and thus susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.comnih.gov However, in the title compound, both C3 and C5 are substituted. Direct nucleophilic displacement of the methyl or benzylsulfanyl groups would require harsh reaction conditions and is generally not a preferred synthetic route. A more viable strategy for modifying the ring carbons involves the introduction of a good leaving group. For instance, if a halogen were present at the C3 or C5 position, it could be readily displaced by various nucleophiles.

Modern methods, such as metal-catalyzed C-H functionalization, offer a direct approach to forming new carbon-carbon or carbon-heteroatom bonds on the triazole ring, bypassing the need for pre-installed leaving groups. rsc.orgrsc.org Palladium and copper catalysts have been effectively used for the direct arylation of 1-substituted 1,2,4-triazoles, demonstrating a powerful strategy for derivatization. rsc.org

Functionalization and Modification of the Benzylsulfanyl and Methyl Moieties

The peripheral groups of this compound offer significant opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties.

Functionalization of the Benzylsulfanyl Moiety: The sulfur atom in the benzylsulfanyl group is a key site for reactivity.

S-Dealkylation/Substitution: While the S-benzyl group is relatively stable, it can be cleaved under certain reductive conditions. More commonly, the synthesis of analogues involves starting with the corresponding thiol (3-mercapto-5-methyl-4H-1,2,4-triazole) and reacting it with a variety of alkylating or arylating agents, a process known as S-alkylation. researchgate.netresearchgate.net

Functionalization of the Methyl Moiety: Direct functionalization of the C5-methyl group is more challenging due to the stability of the C-H bonds. However, several strategies can be envisioned:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it may be possible to halogenate the methyl group to form a halomethyl derivative. This intermediate would be a versatile precursor for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR2).

Condensation Reactions: Deprotonation of the methyl group using a very strong base could generate a carbanion, which could then participate in condensation reactions with electrophiles like aldehydes or ketones. However, the acidity of the methyl protons is generally low, making this a difficult transformation without activating groups.

Synthesis of Novel Derivatives and Analogues of the Compound

The synthesis of this compound and its derivatives typically originates from 5-methyl-4H-1,2,4-triazole-3-thiol. This key intermediate is prepared through the cyclization of thiosemicarbazide (B42300) derivatives. zsmu.edu.uazsmu.edu.ua From this precursor, extensive derivatization is possible.

Systematic structural modifications can be achieved by altering the synthetic precursors at different stages. The primary points of diversification are the substituents at the C3, C5, and N4 positions.

| Position | Modification Strategy | Precursors | Example Reaction |

| C3-Sulfur | S-Alkylation/Arylation | 5-Methyl-4H-1,2,4-triazole-3-thiol | Reaction with various electrophiles (e.g., substituted benzyl (B1604629) halides, phenacyl bromides, alkyl halides) in the presence of a base. researchgate.net |

| C5-Group | Varying the Hydrazide | Substituted carboxylic acid hydrazides | Starting with phenylacetic acid hydrazide instead of acetic hydrazide leads to a C5-benzyl analogue. nih.gov |

| N4-Group | Varying the Thiosemicarbazide | N4-substituted thiosemicarbazides | Reaction of a diacylhydrazine with a primary amine (e.g., butylamine) yields a 4-butyl-substituted triazole. nih.gov |

This modular approach allows for the creation of a large library of analogues for further study.

The chemical reactivity of the triazole system is highly dependent on the electronic nature of its substituents. Structure-reactivity relationship (SRR) studies in a non-biological context focus on how these substituents influence reaction rates, equilibria, and mechanisms.

Influence on Ring Nucleophilicity/Electrophilicity: Electron-withdrawing groups (EWGs) attached to the triazole ring (either directly or through the side chains) decrease the electron density of the ring system. This would make the nitrogen atoms less nucleophilic and less susceptible to electrophilic attack. Conversely, EWGs would render the C3 and C5 carbons more electrophilic and more prone to attack by nucleophiles. Electron-donating groups (EDGs) would have the opposite effect. For example, placing a nitro group on the phenyl ring of the benzylsulfanyl moiety would decrease the basicity of the triazole nitrogens.

Influence on Side Chain Reactivity: The electronic properties of the triazole ring affect the reactivity of the attached functional groups. The triazole ring itself is an electron-withdrawing system, which can influence the acidity of adjacent protons. For instance, it would slightly increase the acidity of the C-H protons on the methyl group and the methylene (B1212753) bridge of the benzylsulfanyl group compared to a simple alkane.

Steric Effects: The size of the substituents at C3, C5, and N4 can sterically hinder the approach of reactants to the triazole ring or to the side chains themselves, thereby affecting reaction rates. Bulky groups at positions adjacent to a reaction center can slow down or prevent a reaction from occurring. nih.gov

Heterocyclic Ring Transformations and Rearrangement Reactions

1,2,4-Triazole rings can participate in rearrangement reactions, often leading to isomeric heterocyclic systems. These transformations typically require energy input (heat or light) or catalysis (acid or base) and proceed through ring-opening and ring-closure sequences.

One of the most notable rearrangements involving triazoles is the Dimroth rearrangement . wikipedia.org This process involves the transposition of endocyclic and exocyclic heteroatoms. For a 1,2,4-triazole derivative, this rearrangement typically occurs in fused systems or on derivatives with specific substituents (e.g., an exocyclic imino group). The accepted mechanism involves protonation, followed by hydrolytic or base-catalyzed ring opening to an intermediate, which then undergoes rotation and re-cyclization to form a thermodynamically more stable isomer. nih.govbeilstein-journals.org For instance, zsmu.edu.uazsmu.edu.uanih.govtriazolo[4,3-c]pyrimidine derivatives have been shown to rearrange to the more stable zsmu.edu.uazsmu.edu.uanih.govtriazolo[1,5-c]pyrimidine isomers, a process that can be catalyzed by acid. nih.govbeilstein-journals.org While not directly reported for the title compound, its derivatives, particularly those with N-amino or related functionalities, could potentially undergo such transformations.

Other ring transformations could include cleavage of the triazole ring under harsh reductive or oxidative conditions, though these reactions are less common due to the aromatic stability of the triazole nucleus.

Cycloaddition Reactions Involving the Triazole Ring

The aromatic nature of the 1,2,4-triazole ring makes it a relatively unreactive participant in cycloaddition reactions. However, its reactivity can be enhanced through modification, allowing it to act as a component in various cycloadditions.

The most common involvement of the 1,2,4-triazole moiety in cycloadditions is in the form of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its analogues. acgpubs.org These compounds are exceptionally reactive dienophiles in Diels-Alder [4+2] cycloadditions due to the electron-withdrawing nature of the carbonyl groups activating the N=N double bond. acgpubs.orgresearchgate.net To make this compound reactive in this manner, it would first need to be converted to the corresponding dione, a transformation that would require oxidation and is not synthetically straightforward.

The triazole ring can also be formed via [3+2] cycloaddition reactions . This is a primary method for synthesizing the ring itself, for example, through the reaction of nitrile imines with nitriles. nih.gov Furthermore, certain N-substituted 1,2,3-triazoles can act as precursors to rhodium(II) carbenes, which can then undergo reactions with olefins to form cyclopropanes or with nitriles in transannulation reactions to form other heterocycles. acs.org This highlights the potential of triazole derivatives to serve as precursors for reactive intermediates that can participate in cycloaddition chemistry.

| Cycloaddition Type | Role of Triazole Moiety | Required Modification | Example |

| Diels-Alder [4+2] | Dienophile | Conversion to a 1,2,4-triazole-3,5-dione | PTAD reacting with a diene. acgpubs.org |

| Dipolar [3+2] | Product or Precursor | Synthesis via nitrile imines; or conversion to a reactive intermediate. | Photochemical reaction of azodicarboxylates with diazoalkanes generates an intermediate that reacts with nitriles to form 1,2,4-triazoles. nih.gov |

Coordination Chemistry and Metal Complexation of 3 Benzylsulfanyl 5 Methyl 4h 1,2,4 Triazole

Ligand Properties of the Compound (Donor Atoms, Chelation Modes)

The 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole molecule possesses several potential donor atoms, making it a versatile ligand for coordination with metal ions. The primary donor sites are the nitrogen atoms of the 1,2,4-triazole (B32235) ring and the sulfur atom of the benzylsulfanyl group.

The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons available for coordination. Specifically, the N1 and N2 atoms are often involved in forming bridges between metal centers, leading to the formation of polynuclear complexes. The N4 atom can also act as a donor site, particularly in mononuclear complexes. The tautomeric nature of the 4H-1,2,4-triazole, where the proton on the N4 can potentially shift to N1 or N2, can influence which nitrogen atoms are most favored for coordination.

The sulfur atom of the benzylsulfanyl group presents another potential coordination site. As a soft donor atom, it is expected to form stable bonds with soft metal ions.

Based on the arrangement of these donor atoms, this compound can exhibit various chelation modes:

Monodentate Coordination: The ligand can coordinate to a metal ion through one of the triazole nitrogen atoms (N1, N2, or N4) or the sulfur atom.

Bidentate Coordination:

N,N-Chelation: The ligand could potentially form a chelate ring by coordinating through two adjacent nitrogen atoms of the triazole ring, although this is less common for 1,2,4-triazoles compared to other heterocyclic ligands.

N,S-Chelation: A more probable bidentate mode involves coordination through one of the triazole nitrogen atoms (likely N4) and the sulfur atom of the benzylsulfanyl group, forming a stable five- or six-membered chelate ring.

Bridging Ligand: As is characteristic of many 1,2,4-triazole derivatives, this compound is highly likely to act as a bridging ligand, connecting two or more metal centers through its N1 and N2 atoms. This can lead to the formation of dimeric, polymeric, or framework structures.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (hard/soft acid-base properties, preferred coordination geometry), the reaction conditions (solvent, temperature, pH), and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure would entail dissolving the ligand in a solvent such as ethanol (B145695), methanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The characterization of these hypothetical complexes would rely on a combination of spectroscopic and analytical techniques:

Elemental Analysis (CHN): To determine the empirical formula of the complex and deduce the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and N-N bonds of the triazole ring, as well as the C-S bond of the benzylsulfanyl group, upon complexation would indicate their involvement in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide valuable information about the binding mode.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry around the metal ion.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

Transition Metal Complexes

Given its potential donor atoms, this compound is expected to form stable complexes with a wide range of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). The geometry of these complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. For instance, octahedral, tetrahedral, and square planar geometries are commonly observed for complexes of these metals with triazole-based ligands.

Main Group Metal Complexes

While less common than transition metal complexes, 1,2,4-triazole derivatives can also coordinate to main group metals such as tin(IV) and lead(II). The coordination chemistry with these metals would likely involve the nitrogen and sulfur donor atoms, leading to the formation of complexes with various coordination numbers and geometries.

Spectroscopic and Crystallographic Studies of Coordination Compounds

Spectroscopic studies would be crucial in elucidating the structure and bonding in the metal complexes of this compound. In the IR spectra, the coordination of the triazole ring through its nitrogen atoms would be evidenced by shifts in the stretching vibrations of the C=N and N-N bonds. Similarly, the involvement of the sulfur atom in coordination would be indicated by a shift in the C-S stretching frequency.

Electronic and Magnetic Properties of the Resulting Metal Complexes

The electronic properties of the metal complexes would be largely influenced by the nature of the metal ion and the coordination environment. UV-Visible spectroscopy would be employed to probe the d-d electronic transitions of the metal ions in the case of transition metal complexes, providing information about the ligand field strength and the geometry of the complex.

For complexes containing paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements would be essential to determine their magnetic moments. These measurements can help in confirming the oxidation state and the spin state of the metal ion, and in some cases, provide evidence for magnetic interactions between adjacent metal centers in polynuclear complexes. For instance, 1,2,4-triazole-bridged complexes are well-known to exhibit interesting magnetic phenomena, including spin-crossover behavior and magnetic ordering.

Applications of Metal Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes of 1,2,4-triazole derivatives have shown promise as catalysts in various organic transformations. The metal complexes of this compound could potentially be explored for their catalytic activity in both homogeneous and heterogeneous systems.

In homogeneous catalysis , these complexes, when soluble in the reaction medium, could catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation. The catalytic activity would depend on the ability of the metal center to cycle between different oxidation states and to coordinate with the reacting substrates.

For heterogeneous catalysis , the metal complexes could be immobilized on solid supports, such as silica (B1680970) or polymers. These supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling. Given the presence of both nitrogen and sulfur donor atoms, these complexes could be effective in a range of catalytic reactions. For example, transition metal complexes with N,S-donor ligands are known to be active in various catalytic processes.

Investigation of Catalytic Cycles and Reaction Mechanisms

Currently, there is a lack of specific research in publicly accessible scientific literature detailing the investigation of catalytic cycles and reaction mechanisms for metal complexes of this compound. While the broader class of 1,2,4-triazole derivatives is known to form catalytically active metal complexes, the specific pathways and mechanistic details involving this particular ligand have not been elucidated. General catalytic applications of triazole-metal complexes include oxidation reactions and various coupling reactions. For instance, copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to catalyze the oxidation of styrene (B11656) and cyclohexane. nih.gov However, without dedicated studies on this compound, any proposed catalytic cycle would be purely speculative and not based on documented research findings.

Enantioselective Catalysis (if applicable to the compound's complexes)

There is no information available in the scientific literature to suggest that metal complexes of this compound have been utilized in enantioselective catalysis. The development of chiral catalysts for asymmetric synthesis is a significant area of research, and various chiral ligands are employed to induce enantioselectivity in metal-catalyzed reactions. researchgate.netnih.govrsc.orgnih.gov For a complex of this compound to be applicable in enantioselective catalysis, the ligand itself would need to be chiral, or it would need to be part of a coordination complex with other chiral ligands. As the parent molecule is achiral and no studies on its chiral derivatives or complexes for asymmetric catalysis have been reported, this section is not currently applicable.

Supramolecular Assembly and Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)

The ability of 1,2,4-triazole derivatives to act as bridging ligands, connecting multiple metal centers, makes them valuable building blocks in the construction of supramolecular assemblies, including Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.net These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

While there are no specific studies detailing the formation of MOFs or CPs using this compound, the structural features of the molecule suggest its potential as a ligand in this context. The 1,2,4-triazole ring possesses three nitrogen atoms that can coordinate to metal ions, and the benzylsulfanyl and methyl groups can influence the resulting supramolecular architecture through steric effects and potential weak intermolecular interactions.

Research on structurally related compounds provides insights into the potential supramolecular behavior. For example, the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole reveals a supramolecular self-assembly stabilized by weak hydrogen and chalcogen bonds. nih.gov Similarly, the crystal structure of 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine shows the formation of infinite zigzag chains through N—H···N hydrogen bonds. nih.gov These examples highlight the importance of various non-covalent interactions in directing the solid-state packing of triazole derivatives.

The table below summarizes some crystallographic data for a related triazole derivative, illustrating the type of structural information that would be relevant for understanding the supramolecular assembly of this compound.

| Compound Name | Crystal System | Space Group | Key Supramolecular Interactions |

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Monoclinic | P21/c | Weak hydrogen bonds, chalcogen bonds, F···π and S···C(π) contacts |

| 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine | Monoclinic | P21/c | N—H···N hydrogen bonds |

Should research be undertaken on the coordination chemistry of this compound, it is plausible that it could form a variety of coordination polymers and potentially porous MOFs, with the specific topology and properties being dependent on the choice of metal ion, counter-anion, and reaction conditions.

Exploration of Potential Applications in Materials Science and Analytical Chemistry

Utilization as a Building Block in Polymer Chemistry

The 1,2,4-triazole (B32235) ring is a valuable heterocyclic motif in polymer chemistry, prized for its thermal stability, chemical resistance, and ability to participate in hydrogen bonding. While specific research on the direct incorporation of 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole into polymeric structures is not extensively documented, the functional groups present on the molecule suggest its potential as a versatile building block.

Theoretically, the 4H-proton on the triazole ring could be deprotonated, allowing for nucleophilic substitution reactions. Furthermore, the benzylsulfanyl and methyl groups could be chemically modified to introduce polymerizable functionalities. For instance, the methyl group could undergo functionalization to introduce a vinyl or an epoxy group, enabling its participation in addition or ring-opening polymerization, respectively.

The triazole nucleus itself can be integrated into polymer backbones to enhance thermal and oxidative stability. Polymers containing the 1,2,4-triazole moiety often exhibit high glass transition temperatures and good mechanical properties. Although direct experimental evidence for this compound in polymer synthesis is not yet available, its structural similarity to other polymer-forming triazoles indicates a promising area for future research.

Role in Corrosion Inhibition Mechanisms (Focus on Surface Adsorption and Film Formation)

Derivatives of 1,2,4-triazole are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The proposed mechanism for this compound as a corrosion inhibitor would involve the following key steps:

Surface Adsorption: The triazole molecule can adsorb onto the metal surface through several interaction points. The lone pair electrons on the nitrogen atoms of the triazole ring, the π-electrons of the aromatic rings (both the triazole and the benzyl (B1604629) group), and the lone pair electrons on the sulfur atom can all interact with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate-type bond, resulting in strong adsorption.

Film Formation: Upon adsorption, the molecules of this compound can arrange themselves into a compact, protective film. The orientation of the adsorbed molecules is crucial for the effectiveness of the inhibition. It is likely that the triazole ring lies parallel to the metal surface to maximize the electronic interactions, with the benzylsulfanyl and methyl groups extending into the solution, creating a hydrophobic layer that repels corrosive species.

To illustrate the potential effectiveness, the table below presents data from studies on similar 1,2,4-triazole derivatives as corrosion inhibitors for mild steel.

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) | Corrosive Medium |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 0.5 | 91.6 | 298 | 0.5M H₂SO₄ |

| 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | 2.0 | >90 | 303-323 | 2M HCl |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 0.3 | 89 | 298 | 0.5M HCl |

This table presents data for analogous compounds to demonstrate the potential efficacy of 1,2,4-triazole derivatives as corrosion inhibitors.

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs, Solar Cells)

The unique electronic properties of the 1,2,4-triazole ring make it a promising candidate for use in organic electronic devices. nih.govresearchgate.net Triazole derivatives have been investigated for their potential as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs) and as components in organic solar cells.

In the context of OLEDs, materials with high electron affinity and good thermal stability are required for the electron transport layer (ETL). The electron-deficient nature of the 1,2,4-triazole ring suggests that this compound could exhibit suitable electron-transporting properties. The benzylsulfanyl group, with its sulfur atom, could further influence the electronic characteristics and morphology of thin films, which are critical for device performance.

In organic solar cells, triazole-containing polymers and small molecules have been explored as both donor and acceptor materials. The ability to tune the electronic energy levels (HOMO and LUMO) of triazole derivatives through chemical modification is a significant advantage. While no specific studies on the use of this compound in optoelectronic devices have been reported, the general properties of the 1,2,4-triazole scaffold suggest that this compound could be a valuable building block for the design of new materials for these applications. nih.govresearchgate.net

Development as a Reagent in Analytical Chemistry

Complexing Agent for Metal Ion Detection or Extraction

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for a variety of metal ions. nih.govginekologiaipoloznictwo.comnih.gov The sulfur atom in the benzylsulfanyl group of this compound provides an additional soft donor site, making the molecule a potential chelating agent. This property can be exploited for the detection or extraction of metal ions from various matrices.

The formation of a complex between the triazole derivative and a metal ion can lead to a change in the solution's color or fluorescence, which can be measured for quantitative analysis. The selectivity of the complexation can be tuned by modifying the substituents on the triazole ring and by controlling the pH of the solution. The benzylsulfanyl group may impart selectivity towards softer metal ions.

Spectrophotometric Reagent

The formation of colored complexes with metal ions makes 1,2,4-triazole derivatives suitable for use as spectrophotometric reagents. The reaction of this compound with a target metal ion could produce a complex with a distinct absorption maximum in the UV-Visible spectrum. The intensity of the absorption at this wavelength would be proportional to the concentration of the metal ion, allowing for its quantification.

The table below summarizes the use of other triazole derivatives as spectrophotometric reagents for the determination of copper(II).

| Reagent | Metal Ion | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| 4-(4'-Nitrobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole | Cu(II) | 6.2 | 470 | 2.825 x 10³ |

This table provides an example of a similar triazole derivative used in the spectrophotometric determination of a metal ion.

The development of this compound as a spectrophotometric reagent would require detailed studies to determine its selectivity, sensitivity, and the optimal conditions for complex formation and measurement.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights on 3-(benzylsulfanyl)-5-methyl-4H-1,2,4-triazole

Direct academic contributions focusing solely on this compound are limited in publicly accessible scientific literature. However, research on analogous structures provides valuable insights. For instance, series of 3-benzylsulfanyl derivatives of 1,2,4-triazole (B32235) have been synthesized and evaluated for their antimycobacterial activity. nih.gov These studies typically involve the alkylation of a parent triazole-3-thiol with a benzyl (B1604629) halide. nih.govresearchgate.net The presence of the benzylsulfanyl moiety is often explored for its potential to enhance biological efficacy. nih.gov The 1,2,4-triazole ring itself is a well-established pharmacophore found in a wide array of therapeutic agents, known for its metabolic stability and ability to engage in hydrogen bonding. frontiersin.orgnih.gov The methyl group at the 5-position can influence the compound's lipophilicity and steric profile, which may in turn affect its biological activity and physical properties.

Identification of Unresolved Questions and Challenges in the Compound's Chemistry

The chemistry of this compound presents several unresolved questions, primarily due to the lack of dedicated studies. Key challenges and areas requiring investigation include:

Tautomerism and Isomerism: A definitive study on the tautomeric equilibrium of the 4H-1,2,4-triazole ring in this specific compound is needed. The presence of different nitrogen atoms allows for potential tautomers, which could significantly impact its chemical reactivity and biological interactions.

Conformational Analysis: The rotational freedom around the sulfur-carbon and carbon-nitrogen bonds suggests a range of possible conformations. Understanding the preferred spatial arrangement of the benzylsulfanyl and methyl groups is crucial for predicting its interaction with biological targets or its packing in a crystal lattice.

Reactivity Profile: A systematic investigation of its reactivity towards electrophiles and nucleophiles has not been reported. Such studies would clarify its stability and potential for further functionalization.

Physicochemical Properties: Fundamental data regarding its solubility, pKa, and lipophilicity are not available. These properties are essential for any potential application in medicinal chemistry or material science.

Prospective Avenues for Advanced Academic Research

The structural features of this compound suggest several promising avenues for future academic exploration.

Development of Novel and Sustainable Synthetic Methodologies